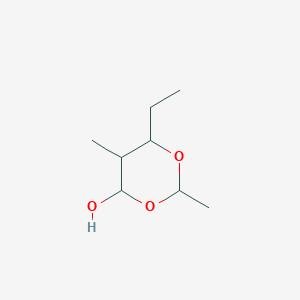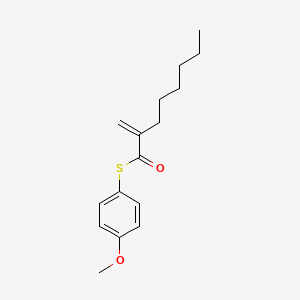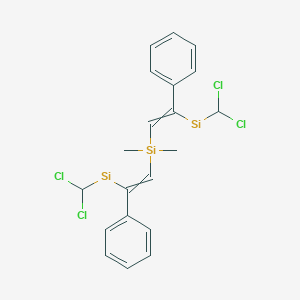
2,2'-Bis(2-phosphonoethyl)-4,4'-biisoquinolin-2-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two phosphonoethyl groups attached to a biisoquinoline core, making it a subject of interest in both organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride typically involves multi-step organic reactions. One common method includes the reaction of biisoquinoline with phosphonoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonoethyl groups, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.
科学研究应用
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism by which 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonoethyl groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine nickel (II) dichloride: Another compound with a similar biisoquinoline core but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar structural features but different applications.
Uniqueness
What sets 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride apart is its unique combination of phosphonoethyl groups and biisoquinoline core, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
193765-78-5 |
|---|---|
分子式 |
C22H24Cl2N2O6P2 |
分子量 |
545.3 g/mol |
IUPAC 名称 |
2-[4-[2-(2-phosphonoethyl)isoquinolin-2-ium-4-yl]isoquinolin-2-ium-2-yl]ethylphosphonic acid;dichloride |
InChI |
InChI=1S/C22H22N2O6P2.2ClH/c25-31(26,27)11-9-23-13-17-5-1-3-7-19(17)21(15-23)22-16-24(10-12-32(28,29)30)14-18-6-2-4-8-20(18)22;;/h1-8,13-16H,9-12H2,(H2-2,25,26,27,28,29,30);2*1H |
InChI 键 |
YVBOOGHRLWUFDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=[N+](C=C2C3=C[N+](=CC4=CC=CC=C43)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
![4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate](/img/structure/B12572759.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-methoxybenzyl)amine](/img/structure/B12572763.png)
![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)


![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
